ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and tetrahydropyrimidine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method includes the reaction of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine with ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions. The reaction typically requires a solvent such as pyridine and may involve heating under reflux .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Scientific Research Applications
Ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorine atom and the pyrido[1,2-a]pyrimidine moiety play crucial roles in its reactivity. The compound can bind to metal ions, such as magnesium, through its oxygen and nitrogen atoms, which may be involved in its biological activity .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and tetrahydropyrimidine derivatives. Compared to these compounds, ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions .
Properties
Molecular Formula |
C16H15ClN4O4 |
---|---|
Molecular Weight |
362.77 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15ClN4O4/c1-3-25-15(23)10-8(2)18-16(24)20-12(10)11-13(17)19-9-6-4-5-7-21(9)14(11)22/h4-7,12H,3H2,1-2H3,(H2,18,20,24) |
InChI Key |
KUACZWMWGDAOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(N=C3C=CC=CN3C2=O)Cl)C |
Origin of Product |
United States |
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